A Comprehensive Technical Guide to 2,5-Difluoro-4-methoxybenzaldehyde
A Comprehensive Technical Guide to 2,5-Difluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate a compound's physicochemical and biological properties. 2,5-Difluoro-4-methoxybenzaldehyde, with the CAS number 879093-08-0, emerges as a pivotal building block in this domain. The strategic placement of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts distinct electronic and steric characteristics, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core properties, synthesis, and potential applications of this compound, offering a technical resource for professionals engaged in cutting-edge research and development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The properties of 2,5-Difluoro-4-methoxybenzaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 879093-08-0 | N/A |
| Molecular Formula | C₈H₆F₂O₂ | |
| Molecular Weight | 172.13 g/mol | |
| Appearance | White to off-white solid | N/A |
| Melting Point | 97-100 °C | N/A |
| Boiling Point (Predicted) | 232.8 ± 35.0 °C | N/A |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ | N/A |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents such as ethanol, ether, and chloroform (inferred from 4-methoxybenzaldehyde).[1][2] | N/A |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | N/A |
Synthesis and Mechanistic Insights: A Plausible Synthetic Pathway
Proposed Synthetic Scheme:
A logical approach would be the formylation of 1,4-difluoro-2-methoxybenzene. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,4-Difluoro-2-methoxybenzene
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Materials:
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1,4-Difluoro-2-methoxybenzene
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
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Aromatic Compound Addition: Dissolve 1,4-difluoro-2-methoxybenzene in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Stir until the effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2,5-Difluoro-4-methoxybenzaldehyde.
Causality in Experimental Choices:
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Vilsmeier-Haack Reaction: This method is chosen due to its high efficiency in formylating electron-rich aromatic systems. The methoxy group in the starting material is an activating group, directing the electrophilic substitution to the ortho and para positions. The fluorine atoms are deactivating but their influence is overcome by the strongly activating methoxy group.
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Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the Vilsmeier reagent with atmospheric moisture.
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Controlled Temperature: The initial cooling during the formation of the Vilsmeier reagent and the addition of the aromatic substrate is necessary to control the exothermic reaction and prevent side reactions.
Applications in Drug Discovery and Development: A Gateway to Novel Therapeutics
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and lipophilicity. 2,5-Difluoro-4-methoxybenzaldehyde serves as a valuable scaffold for the synthesis of novel bioactive molecules, leveraging these benefits.
Role as a Key Intermediate:
The aldehyde functionality of 2,5-Difluoro-4-methoxybenzaldehyde is a versatile handle for a wide array of chemical transformations, including:
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Reductive Amination: To introduce substituted amine moieties, a common feature in many drug classes.
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Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone derivatives, which often exhibit interesting biological activities.
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Condensation Reactions: With various nucleophiles to form Schiff bases, which can be further modified or act as bioactive compounds themselves.
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Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol, expanding the synthetic possibilities.
The presence of the difluoro and methoxy substituents on the aromatic ring provides a unique electronic environment that can influence the reactivity of the aldehyde group and the properties of the resulting derivatives. These substituents can also engage in specific interactions with biological targets, potentially leading to enhanced potency and selectivity.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
The structural elucidation of 2,5-Difluoro-4-methoxybenzaldehyde relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The aldehyde proton will appear as a singlet or a finely split multiplet, typically in the range of 9.5-10.5 ppm. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (with chemical shifts influenced by the fluorine and methoxy substituents), and the methoxy carbon (around 55-60 ppm). The carbon signals will also show splitting due to carbon-fluorine coupling.
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¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms. Two distinct signals are expected, with chemical shifts and coupling constants characteristic of their positions on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the key functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Aldehyde) | 1700 - 1720 (strong) |
| C-H (Aromatic) | 3000 - 3100 (medium) |
| C-H (Aldehyde) | 2720 - 2820 (medium, often two bands) |
| C-O (Methoxy) | 1200 - 1300 (strong) and 1000 - 1100 (strong) |
| C-F | 1000 - 1400 (strong) |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 172. Key fragmentation patterns would likely involve the loss of a hydrogen atom ([M-H]⁺ at m/z 171), the loss of the formyl group ([M-CHO]⁺ at m/z 143), and the loss of a methyl group from the methoxy moiety ([M-CH₃]⁺ at m/z 157).
Safety and Handling: A Commitment to Laboratory Safety
As with any chemical reagent, proper handling and safety precautions are paramount when working with 2,5-Difluoro-4-methoxybenzaldehyde. While a specific safety data sheet (SDS) for this compound may not be universally available, the following guidelines, based on the known hazards of substituted benzaldehydes, should be strictly followed.
Potential Hazards:
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Irritation: May cause skin, eye, and respiratory tract irritation.[3][4][5]
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Sensitization: Prolonged or repeated contact may cause skin sensitization.[3]
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Toxicity: Harmful if swallowed or inhaled.
Recommended Precautions:
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Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion: A Promising Future in Chemical Synthesis
2,5-Difluoro-4-methoxybenzaldehyde stands as a testament to the power of strategic molecular design. Its unique combination of functional groups and substituents makes it a highly valuable and versatile building block for the synthesis of novel compounds with tailored properties. For researchers and scientists in drug discovery and materials science, this compound offers a gateway to new chemical space and the potential for groundbreaking innovations. As our understanding of the role of fluorine in molecular design continues to evolve, the importance of intermediates like 2,5-Difluoro-4-methoxybenzaldehyde is set to grow, paving the way for the next generation of advanced materials and therapeutics.
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2,5-Difluoro-4-methoxybenzaldehyde
Resonance-Stabilized Carbocation
2,5-Difluoro-6-nitro-4-methoxybenzaldehyde
